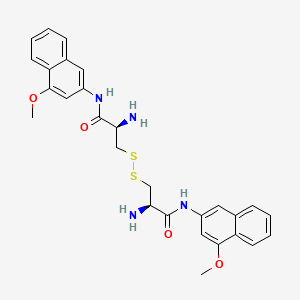

(H-Cys-4mbetana)2 acetate salt

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-[[(2R)-2-amino-3-[(4-methoxynaphthalen-2-yl)amino]-3-oxopropyl]disulfanyl]-N-(4-methoxynaphthalen-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O4S2/c1-35-25-13-19(11-17-7-3-5-9-21(17)25)31-27(33)23(29)15-37-38-16-24(30)28(34)32-20-12-18-8-4-6-10-22(18)26(14-20)36-2/h3-14,23-24H,15-16,29-30H2,1-2H3,(H,31,33)(H,32,34)/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVXUFBQQGTXTP-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C(=C3)OC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CSSC[C@@H](C(=O)NC3=CC4=CC=CC=C4C(=C3)OC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201930-05-4 | |

| Record name | 201930-05-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for (H-Cys-4mbetana)2 acetate salt are not well-documented. Typically, such compounds are synthesized in specialized laboratories with precise control over reaction parameters to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(H-Cys-4mbetana)2 acetate salt can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or disulfides.

Wissenschaftliche Forschungsanwendungen

(H-Cys-4mbetana)2 acetate salt has several scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and applications in drug development.

Industry: Utilized in the development of new materials and industrial processes.

Vergleich Mit ähnlichen Verbindungen

Conclusion

This compound is a compound with significant potential in various scientific fields. While detailed information on its preparation methods, mechanism of action, and specific applications is limited, its unique structure and potential make it a valuable subject for further research.

Biologische Aktivität

(H-Cys-4mbetana)2 acetate salt, a compound derived from cysteine, has garnered interest in scientific research due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

- Chemical Structure : The compound is a salt form of a cysteine derivative, which plays a crucial role in various biochemical processes.

- CAS Number : 201930-05-4.

The biological activity of this compound is linked to its ability to interact with various biomolecules. It is believed to participate in redox reactions due to the presence of thiol groups, which can donate electrons and form disulfide bonds. This property is significant for:

- Antioxidant Activity : The compound may help in scavenging free radicals.

- Enzyme Modulation : It could influence the activity of enzymes involved in metabolic pathways.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant effects. The thiol group in cysteine derivatives can reduce oxidative stress by neutralizing reactive oxygen species (ROS) .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits moderate cytotoxicity against various cancer cell lines. For instance, its effects were assessed on HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines. The results showed varying degrees of cytotoxicity, which are summarized in the table below:

| Compound | Cell Line | CC50 (μM) |

|---|---|---|

| This compound | HeLa | >100 |

| This compound | HepG2 | 30.5 |

| This compound | MCF-7 | 21.3 |

These findings suggest that while the compound may not be highly potent against all tested cell lines, it shows potential for further exploration in cancer therapeutics .

Enzyme Interaction

The compound has been shown to interact with various enzymes, potentially modulating their activity. For example, it may enhance the activity of proteases involved in protein degradation and cellular signaling pathways .

Study on Anticancer Activity

In a study focusing on the anticancer properties of cysteine derivatives, this compound was evaluated alongside other compounds. The results indicated that while it exhibited moderate cytotoxicity against certain cancer cell lines, further structural modifications could enhance its efficacy .

Antioxidant Efficacy

Another study examined the antioxidant capacity of cysteine derivatives similar to this compound. The results demonstrated significant radical scavenging activity, suggesting potential applications in preventing oxidative damage in cells .

Q & A

Q. What analytical techniques are recommended for validating the purity and structural integrity of (H-Cys-4mbetana)₂ acetate salt?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Use reverse-phase HPLC coupled with tandem MS to assess purity and confirm molecular weight. Optimize mobile phases (e.g., 50:50 methanol:water gradients) and column conditions (C18 columns) for peptide separation .

- Nuclear Magnetic Resonance (NMR): Employ ¹H/¹³C NMR to verify the presence of cysteine residues, acetate counterions, and disulfide bond formation. Use deuterated solvents (e.g., D₂O) to enhance signal resolution .

- Solid-Phase Extraction (SPE): Pre-concentrate samples using C18 SPE cartridges to remove impurities before analysis, ensuring minimal matrix interference .

Q. How should researchers optimize storage conditions to maintain the compound’s stability?

Methodological Answer:

- Temperature: Store lyophilized powder at –20°C in airtight, light-protected vials to prevent hydrolysis or oxidation .

- Buffering: For aqueous solutions, use acetate buffers (pH 4.6–5.6) at 0.1–0.2 M concentrations to stabilize the compound. Avoid alkaline conditions that may degrade disulfide bonds .

- Lyophilization: Add cryoprotectants (e.g., 10% glycerol) during freeze-drying to preserve structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across cell-based assays?

Methodological Answer:

- Internal Standards: Spike samples with isotopically labeled analogs (e.g., ¹³C/¹⁵N-labeled peptides) to normalize batch-to-batch variability and instrument drift .

- Assay Design: Control for variables like cell passage number, serum-free media conditions, and incubation time. Validate results using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence-based cellular uptake assays) .

- Data Normalization: Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers and assess reproducibility across replicates .

Q. What experimental strategies are effective for studying the compound’s interaction with lipid bilayers or membrane proteins?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize synthetic lipid bilayers on sensor chips to quantify binding kinetics in real-time. Use acetate-based running buffers (pH 4.6) to mimic physiological conditions .

- Fluorescence Anisotropy: Label the compound with FITC or TAMRA to monitor changes in membrane fluidity upon interaction with lipid rafts .

- Molecular Dynamics (MD) Simulations: Model the peptide’s orientation in lipid bilayers using software like GROMACS, parameterizing force fields for cysteine disulfide bonds .

Q. How should degradation pathways be characterized under oxidative or enzymatic stress?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to H₂O₂ (0.1–1% v/v) for oxidative stress or protease-rich environments (e.g., trypsin at 37°C) to simulate enzymatic degradation. Monitor degradation products via LC-MS .

- Kinetic Modeling: Use Arrhenius equations to predict shelf-life at different temperatures. Compare degradation rates in acetate vs. phosphate buffers to identify stabilizing formulations .

- Circular Dichroism (CD): Track secondary structural changes (e.g., α-helix to random coil transitions) under stress conditions .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity profiles between in vitro and ex vivo models?

Methodological Answer:

- Metabolite Profiling: Use high-resolution mass spectrometry (HRMS) to identify metabolites in ex vivo systems (e.g., liver microsomes) that may alter toxicity .

- 3D Tissue Models: Transition from 2D cell cultures to organoids or spheroids to better replicate in vivo tissue complexity .

- Dose-Response Validation: Re-test conflicting data points using gradient concentrations (e.g., 0.1–100 µM) and nonlinear regression analysis (e.g., Hill slopes) .

Methodological Resources

- Buffering Systems: Sodium acetate (0.1–0.2 M, pH 4.6–5.6) is preferred for stability studies; avoid Tris-based buffers in disulfide-rich peptides due to alkaline pH risks .

- Quality Control: For batch consistency, request peptide content analysis (via amino acid analysis) and residual salt quantification (ion chromatography) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.